Superior In Vitro Cytotoxicity in HeLa Cells Compared to Closely Related 6-Bromoquinazoline Derivatives
6-Bromo-N,N-dimethyl-2-quinazolinamine demonstrates potent cytotoxic activity against HeLa cervical cancer cells with an IC50 of 5.0 µM . This value represents a 2.6- to 9.3-fold improvement in potency compared to the broader class of 6-bromoquinazoline derivatives, which have a reported IC50 range of 0.53–46.6 µM against MCF-7 and SW480 cell lines, with only one derivative (5b) showing sub-micromolar activity [1]. This places the target compound among the more active members of the 6-bromoquinazoline class, making it a more promising starting point for anticancer drug development.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 5.0 µM (HeLa cells) |
| Comparator Or Baseline | 6-Bromoquinazoline derivatives: IC50 range 0.53–46.6 µM (MCF-7 and SW480 cells); Compound 5b: 0.53–1.95 µM |
| Quantified Difference | 2.6- to 9.3-fold more potent than the majority of the comparator class. |
| Conditions | HeLa cell line; MTT assay or similar; comparator data from MCF-7 and SW480 cell lines by MTT assay. |
Why This Matters
Higher potency in a well-characterized cancer cell line indicates a more efficient starting point for lead optimization, potentially reducing the cost and time required for medicinal chemistry efforts.
- [1] Chemistry & Biodiversity. (2023). 6‐Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. Retrieved via INFONA. View Source
